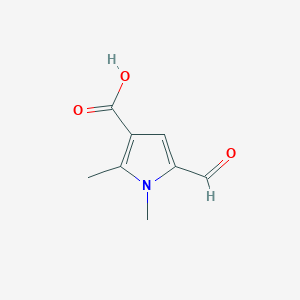

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid

概要

説明

5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid is an important organic intermediate used to synthesize substituted pyrrole products . It is useful for the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which possess in vitro activity against selected cancer cell lines .

Synthesis Analysis

The synthesis of pyrrole derivatives often involves the condensation of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization . This results in the formation of N-acyl derivatives of pyrrole .Molecular Structure Analysis

The molecular structure of 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid can be represented by the SMILES stringCc1[nH]c(C=O)c(C)c1C(O)=O . The InChI representation is 1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) . Chemical Reactions Analysis

Pyrrole and its derivatives are known to undergo a variety of chemical reactions. For instance, pyrrole can undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . Additionally, the Michael addition of pyrrole with electrophilic olefins can afford N-alkylpyrroles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Its molecular weight is 167.16 . The compound’s empirical formula is C8H9NO3 .科学的研究の応用

Pharmaceuticals:

This compound finds applications in pharmaceutical research. Its unique structure and functional groups make it a potential scaffold for designing new drug candidates. Scientists explore its derivatives to develop medications targeting specific diseases. For instance, modifications of this pyrrole core could lead to promising anti-cancer agents or other therapeutic compounds .

作用機序

Target of Action

It is known to be an important organic intermediate used in the synthesis of various substituted pyrrole products .

Biochemical Pathways

It is known to be used in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines .

Pharmacokinetics

It is slightly soluble in water, which may influence its bioavailability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds could potentially influence the action, efficacy, and stability of 5-Formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid . .

Safety and Hazards

将来の方向性

Given the diverse nature of activities of pyrrole-containing compounds, researchers are working to explore this skeleton to its maximum potential against several diseases or disorders . The compound 5-formyl-1,2-dimethyl-1H-pyrrole-3-carboxylic acid, being an important organic intermediate, holds promise for the synthesis of a variety of biologically active compounds .

特性

IUPAC Name |

5-formyl-1,2-dimethylpyrrole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-7(8(11)12)3-6(4-10)9(5)2/h3-4H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJRQNQWIXZXHBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C)C=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4,6-Diamino-2-pyrimidinyl)thio]-1-(4-morpholinyl)ethanone](/img/structure/B6619042.png)

![4-[6-(3,4,5-trimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]morpholine](/img/structure/B6619054.png)

![rac-benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate hydrochloride, cis](/img/structure/B6619060.png)

![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3,3,3-trifluoropropanoic acid](/img/structure/B6619075.png)

![tert-butyl (1R,5R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6619108.png)

![tert-butyl N-[1-(4-fluorophenyl)-5-propyl-1H-pyrazol-4-yl]carbamate](/img/structure/B6619113.png)